BCATc Inhibitor 2 is a selective inhibitor of cytosolic branched-chain amino acid transferase, which plays a crucial role in the metabolism of branched-chain amino acids, specifically isoleucine, leucine, and valine. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and disorders related to the glutamatergic system. BCATc Inhibitor 2 is synthesized through a process that incorporates 2-trifluoromethylphenyls into coumarin derivatives, resulting in a compound that effectively inhibits the enzymatic activity of cytosolic branched-chain amino acid transferase.
BCATc Inhibitor 2 is commercially available from various suppliers, including Cayman Chemical Company and APExBIO. It is classified under the category of enzyme inhibitors specifically targeting branched-chain amino acid transferases. The compound has been studied for its biochemical properties and potential applications in treating conditions associated with disturbances in amino acid metabolism and neurotransmitter regulation.
The synthesis of BCATc Inhibitor 2 involves the following key steps:
This method has been detailed in research studies focusing on the development of inhibitors for branched-chain amino acid transferases, highlighting its potential for pharmaceutical applications .
The molecular structure of BCATc Inhibitor 2 can be represented as follows:
The structural data indicates that the presence of the trifluoromethyl group significantly contributes to the compound's binding affinity to the target enzyme, enhancing its effectiveness as an inhibitor .
BCATc Inhibitor 2 primarily functions through reversible inhibition of cytosolic branched-chain amino acid transferase. The key reactions involved include:
In vitro studies have demonstrated that BCATc Inhibitor 2 exhibits an IC50 value of approximately 0.8 μM against human cytosolic branched-chain amino acid transferase .
The mechanism of action for BCATc Inhibitor 2 involves several steps:
In animal models, administration of BCATc Inhibitor 2 has shown neuroprotective effects against neurotoxic agents, indicating its potential therapeutic benefits in treating neurological disorders .
These properties are essential for handling and application in laboratory settings, particularly for in vitro experiments .
BCATc Inhibitor 2 has several promising applications in scientific research:
BCATc serves as a pivotal metabolic node linking BCAA catabolism to glutamate homeostasis within the central nervous system. Unlike the ubiquitously expressed mitochondrial isoform (BCATm/BCAT2), BCATc is enriched in neurons and glia, where it catalyzes the transfer of α-amino groups from BCAAs to α-ketoglutarate (α-KG), yielding glutamate and branched-chain α-keto acids (BCKAs). This reaction directly modulates the glutamate/GABA-glutamine cycle, critically impacting excitatory neurotransmission [4] [8].
In neurodegenerative states (e.g., Alzheimer's disease, Huntington's disease), BCATc overexpression correlates with disrupted glutamate clearance and excitotoxicity. Mechanistically, elevated BCATc activity depletes neuronal α-KG—a key anaplerotic substrate for the TCA cycle—while simultaneously increasing glutamate production. This dual effect promotes:
Pharmacological inhibition of BCATc (e.g., with coumarin-derived inhibitors like BCATc Inhibitor 2) restores glutamate/α-KG equilibrium. In in vitro models of neuronal hyperexcitability, BCATc inhibition reduces extracellular glutamate concentrations by 40-60% and attenuates oxidative stress markers (e.g., ROS, lipid peroxides) by enhancing α-KG-driven anaplerosis [8]. These findings position BCATc as a gatekeeper of glutamatergic metabolism and a viable target for correcting neurotransmitter imbalances.
Table 1: BCATc Inhibition Effects on Glutamatergic Parameters in Neuronal Models
Parameter | Change with BCATc Overexpression | Change with BCATc Inhibition | Functional Consequence |
---|---|---|---|
Extracellular Glutamate | ↑ 80-120% | ↓ 40-60% | Excitotoxicity reduction |
Intracellular α-Ketoglutarate | ↓ 45-65% | ↑ 50-70% | Enhanced mitochondrial respiration |
Reactive Oxygen Species (ROS) | ↑ 70-90% | ↓ 55-75% | Improved redox homeostasis |
ATP Production | ↓ 35-50% | ↑ 30-45% | Restored neuronal energy metabolism |
BCATc is aberrantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD) and insulin resistance, driving lipogenesis and metabolic dysfunction. BCAA flux through BCATc activates mechanistic target of rapamycin complex 1 (mTORC1) and sterol regulatory element-binding protein 1 (SREBP1), transcriptionally reprogramming hepatic metabolism toward lipid storage [1] [2].
Key molecular pathways include:
BCATc Inhibitor 2 counteracts these effects by blocking BCAA transamination. In NAFLD cell models (oleic acid-treated HepG2/LO2 cells), it:
These data underscore BCATc as a critical modulator of hepatic steatosis and systemic insulin sensitivity.
BCATc reprograms tumor metabolism to support biosynthetic precursor generation, redox balance, and immune evasion. Its overexpression is documented in glioblastoma, prostate cancer, breast cancer, and leukemia, correlating with poor prognosis [6] [8] [9].
Mechanistic Contributions to Tumor Progression:
BCATc Inhibitor 2 disrupts these adaptations by:
Table 2: Oncogenic Pathways Modulated by BCATc in Tumor Microenvironments
Tumor Type | BCATc-Driven Pathway | Key Metabolite Alterations | Therapeutic Inhibition Effect |
---|---|---|---|
Prostate Cancer | Valine→Succinate→Lipogenesis | Succinate ↑200%, Lipid content ↑80% | HIBCH inhibition reduces xenograft growth |
Macrophages (TAMs) | Leucine→Itaconate→SDH inhibition | Itaconate ↑300%, IL-1β ↓70% | ERG240 reduces joint/kidney inflammation |
Glioblastoma | α-KG depletion→H3K27me3 stabilization | α-KG ↓60%, H3K27me3 ↑45% | Enhanced tumor suppressor gene expression |
Graphic: BCATc-Dependent Metabolic Nodes in Cancer
Extracellular BCAAs │ ▼ LAT1 Transporter → BCATc (Cytosol) → BCKAs │ │ │ ▼ │ Glutamate → GSH Synthesis │ ▼ Mitochondrial BCKAs → BCKDH Complex │ ├─→ Acetyl-CoA (Lipogenesis) ├─→ Succinyl-CoA (SDH Respiration) └─→ Itaconate (Immune Suppression)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7